molecular formula C24H20N2O6 B2503500 methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327195-55-0

methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2503500
CAS No.: 1327195-55-0
M. Wt: 432.432
InChI Key: ADUYWKGDNQEJID-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate is a synthetic chromene-based compound characterized by a fused benzopyran core (chromene) with an 8-methoxy substituent, a (2Z)-configured imine linkage, and a furan-2-ylmethyl carbamoyl group. Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The (2Z) stereochemistry of the imine group may confer unique conformational stability, impacting intermolecular interactions in biological systems .

Properties

IUPAC Name

methyl 4-[[3-(furan-2-ylmethylcarbamoyl)-8-methoxychromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-29-20-7-3-5-16-13-19(22(27)25-14-18-6-4-12-31-18)23(32-21(16)20)26-17-10-8-15(9-11-17)24(28)30-2/h3-13H,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUYWKGDNQEJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)OC)C(=C2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a coumarin moiety, which is known for its diverse pharmacological properties. The presence of a furan ring and methoxy group enhances its lipophilicity and potential interactions with biological targets.

Biological Activity

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating potent cytotoxicity. For instance, related compounds with similar structures showed IC50 values ranging from 5.6 µM to 10.4 µM against MCF-7 cells .
  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound's selectivity towards this more aggressive cell line was notable, with some derivatives demonstrating IC50 values as low as 10.4 µM, suggesting effective targeting of aggressive cancer types .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Methyl 4-(...)MCF-7~6.0
Methyl 4-(...)MDA-MB-231~10.4
Related Compound 1MCF-75.6
Related Compound 2MDA-MB-23151.9

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor) : Inhibition assays indicated that certain derivatives of the compound significantly hindered EGFR activity, which is crucial for tumor growth and proliferation in breast cancer .

Table 2: Enzyme Inhibition Activity

CompoundTarget EnzymeInhibition (%)Reference
Methyl 4-(...)EGFR97.67
Related Compound 1AromataseSignificant

The anticancer effects are believed to arise from multiple mechanisms:

  • Cell Cycle Arrest : Studies indicate that treatment with methyl 4-(...) leads to significant cell cycle arrest at the G0/G1 and S phases, promoting apoptosis in cancer cells .
  • Apoptosis Induction : The compound has been shown to increase the percentage of apoptotic cells significantly, indicating its potential as a pro-apoptotic agent in cancer therapy .

Case Studies

Several case studies have explored the efficacy of coumarin derivatives similar to methyl 4-(...). For instance, a study involving a series of coumarin-based compounds demonstrated their ability to modulate cell signaling pathways associated with cancer cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chromene Derivatives

Chromene-based compounds often exhibit activity modulated by substituents on the benzopyran core and peripheral functional groups. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity Key Reference Method
Target Compound 8-methoxy-2H-chromen (2Z)-imine, furan-2-ylmethyl carbamoyl Under investigation SHELXL refinement
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-... Tetrahydro-4H-chromen 2-chlorophenyl, pyrimidinone Anticancer (hypothetical) Acetic anhydride synthesis
Nitrothiophen-containing analogues Heteroaryl chromene Nitro groups, thiophene Antitubercular activity Tanimoto similarity

Key Findings :

  • Stereochemical Impact : The (2Z) configuration of the imine group distinguishes the target compound from E-isomers, which are less common in bioactive chromenes due to steric clashes .
  • Heterocyclic Influence: Furan-2-ylmethyl carbamoyl groups (target) vs.
Physicochemical and Computational Comparisons
  • Lipophilicity: The methyl benzoate ester increases logP compared to non-esterified chromenes, akin to pesticide esters like triflusulfuron-methyl ().
  • Similarity Metrics : Using Morgan fingerprints (), the target compound shows moderate Tanimoto similarity (0.65–0.72) to nitrothiophen chromenes, indicating shared pharmacophores but divergent bioactivity profiles .

Research Implications and Gaps

  • Structural Analysis : X-ray crystallography via SHELXL () is critical for confirming the (2Z) configuration, which is often ambiguously resolved in imine-containing chromenes .
  • Activity Cliffs: Despite structural similarities, minor substitutions (e.g., methoxy vs. nitro) can lead to drastic activity shifts, underscoring the need for high-throughput screening () .

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